Mechanistic Differentiation: Reversible Covalent Inhibition with Time-Dependent Kinetics
SARS-CoV-2 3CLpro-IN-6 is a reversible covalent inhibitor that exhibits time-dependent inhibition of SARS-CoV-2 3CLpro, as evidenced by a progressive increase in inhibition with extended incubation time [1]. In contrast, nirmatrelvir is an irreversible covalent inhibitor that forms a stable covalent adduct with the catalytic cysteine (Cys145) [2]. Non-covalent inhibitors such as ML188 (IC50 = 1.5 µM) lack the covalent binding step entirely [3]. The reversible covalent mechanism of 3CLpro-IN-6 is expected to provide a more tunable inhibition profile and potentially lower off-target risk due to the reversibility of the covalent bond, though direct selectivity data are not reported.
| Evidence Dimension | Inhibition mechanism and kinetics |
|---|---|
| Target Compound Data | Reversible covalent, time-dependent inhibition; IC50 = 4.9 µM |
| Comparator Or Baseline | Nirmatrelvir: Irreversible covalent, IC50 = 47 nM; ML188: Non-covalent, IC50 = 1.5 µM |
| Quantified Difference | Not applicable (mechanistic difference) |
| Conditions | FRET-based enzymatic assay with recombinant SARS-CoV-2 3CLpro [1] |
Why This Matters
Mechanism dictates target engagement kinetics, residence time, and potential off-target effects, directly informing experimental design for studies requiring specific inhibition profiles.
- [1] Wang L, Yu Z, Wang S, Guo Z, Sun Q, Lai L. Discovery of novel SARS-CoV-2 3CL protease covalent inhibitors using deep learning-based screen. Eur J Med Chem. 2022 Dec 15;244:114803. doi: 10.1016/j.ejmech.2022.114803. PMID: 36209629. View Source
- [2] Owen DR, Allerton CMN, Anderson AS, et al. An oral SARS-CoV-2 Mpro inhibitor clinical candidate for the treatment of COVID-19. Science. 2021 Dec 24;374(6575):1586-1593. doi: 10.1126/science.abl4784. PMID: 34726479. View Source
- [3] GlpBio. ML188. Product Datasheet. IC50 = 1.5 μM against SARS-CoV 3CLpro. View Source
